molecular formula C9H12Cl2N2O2S B12670456 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide CAS No. 76668-05-8

2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide

Cat. No.: B12670456
CAS No.: 76668-05-8
M. Wt: 283.17 g/mol
InChI Key: USKBGZTZMGJXMU-UHFFFAOYSA-N
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Description

2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide typically involves the reaction of 4,5-dichloro-2-thiazolyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various thiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-dimethylacetamide
  • 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylpropionamide

Uniqueness

2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties might make it more effective in certain applications compared to similar compounds.

Properties

CAS No.

76668-05-8

Molecular Formula

C9H12Cl2N2O2S

Molecular Weight

283.17 g/mol

IUPAC Name

2-[(4,5-dichloro-1,3-thiazol-2-yl)oxy]-N,N-diethylacetamide

InChI

InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)6(14)5-15-9-12-7(10)8(11)16-9/h3-5H2,1-2H3

InChI Key

USKBGZTZMGJXMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=NC(=C(S1)Cl)Cl

Origin of Product

United States

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